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molecular formula C12H10F3NO2 B8337105 1-(4-Trifluoromethoxy-phenyl)-5,6-dihydro-1H-pyridin-2-one

1-(4-Trifluoromethoxy-phenyl)-5,6-dihydro-1H-pyridin-2-one

Cat. No. B8337105
M. Wt: 257.21 g/mol
InChI Key: BSTVMUJHSFCPDF-UHFFFAOYSA-N
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Patent
US08501768B2

Procedure details

To N-But-3-enyl-N-(4-trifluoromethoxy-phenyl)-acrylamide (0.8 g, 2.6 mmol) in DCM (20 mL) was added Grubbs catalyst (0.12 g, 0.14 mmol) and the mixture was heated to 45° C. overnight. The solvent was removed by reduced pressure and the residue was purified by silica gel column chromatography (eluting with petroleum ether/ethyl acetate=10/1) to afford the title compound (0.6 g, 82%). 1H NMR (300 MHz, CDCl3): δ 7.35-7.21 (m, 4H), 6.74-6.71 (m, 1H), 6.07-6.05 (m, 1H), 3.87-3.82 (m, 2H), 2.57-2.51 (m, 2H); LC-MS: [M+1]+ 258.1.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=1)[C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2]C=C>C(Cl)Cl.Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[F:20][C:17]([F:18])([F:19])[O:16][C:13]1[CH:12]=[CH:11][C:10]([N:5]2[CH2:1][CH2:2][CH:8]=[CH:7][C:6]2=[O:9])=[CH:15][CH:14]=1 |^1:32,51|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(CC=C)N(C(C=C)=O)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.12 g
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluting with petroleum ether/ethyl acetate=10/1)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1C(C=CCC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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